Medibazine

Description

Contextualization of Medibazine as a Piperazine (B1678402) Derivative

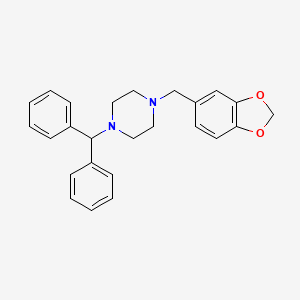

This compound is formally known by its CAS name, 1-(1,3-Benzodioxol-5-ylmethyl)-4-(diphenylmethyl)piperazine. Its molecular formula is C25H26N2O2, and it has a molecular weight of approximately 386.49 g/mol . drugfuture.com The core of the this compound structure is a piperazine ring, a six-membered ring containing two nitrogen atoms at opposite positions. wikipedia.org This foundational piperazine ring is substituted with a 1,3-benzodioxol-5-ylmethyl group and a diphenylmethyl group. drugfuture.com This structural arrangement classifies this compound as a substituted piperazine, placing it within a diverse class of compounds known for a wide range of biological activities. wikipedia.org this compound is also described as a diarylmethane. nih.gov

The chemical structure of this compound is represented by the following SMILES string: C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(C4=CC=CC=C4)C5=CC=CC=C5. uni.lu

Historical Perspective of this compound Research in Academic Settings

Academic interest in this compound dates back to the mid-20th century. Early research focused on its synthesis and initial pharmacological profiling. Literature references from the 1960s, including publications in Archivum Internationale Pharmacodynamiae et Therapiae, indicate that this compound was investigated for properties such as coronary vasodilation and bronchodilation. drugfuture.comncats.io Patents filed in the early to mid-1960s also describe the preparation of this compound and its derivatives, highlighting its presence in the academic and pharmaceutical research landscape of that era. drugfuture.comgoogle.com While some early, non-controlled trials in angina patients were reported, they did not consistently demonstrate outstanding results compared to other treatments available at the time. ncats.io This early work established this compound as a compound with demonstrable biological effects, warranting further investigation into its mechanisms and potential applications.

Broad Academic Relevance and Research Landscape of this compound Analogs

The academic relevance of this compound extends to the study of its analogs. The piperazine core is a versatile scaffold for designing compounds with varied pharmacological profiles. Research into this compound analogs often involves modifying the substituents on the piperazine ring to explore the impact of these changes on biological activity, potency, and selectivity.

Studies have evaluated this compound and other cyclizine (B1669395) derivatives, which also feature a piperazine core, for their activity on targets such as peroxisome proliferator-activated receptor alpha (PPARα). PPARα is a nuclear receptor that plays a key role in regulating lipid metabolism. Molecular docking studies have been employed to investigate the binding affinity of this compound to PPARα. For instance, one study reported a docking score of -7.893 kcal/mol and a Molecular Mechanics Generalized Born Surface Area (MMGBSA) binding energy of -65.85 kcal/mol for this compound binding to PPARα. These values were noted to be more favorable than those observed for Fenofibrate (B1672516), a known PPARα agonist. Key interactions identified in the binding of this compound to the PPARα ligand-binding domain included hydrogen bonding with tyrosine 314 (TYR 314) and π-π stacking with histidine 440 (HIE 440).

Structure

3D Structure

Properties

IUPAC Name |

1-benzhydryl-4-(1,3-benzodioxol-5-ylmethyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2O2/c1-3-7-21(8-4-1)25(22-9-5-2-6-10-22)27-15-13-26(14-16-27)18-20-11-12-23-24(17-20)29-19-28-23/h1-12,17,25H,13-16,18-19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORAUEDBBTFLQSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70201042 | |

| Record name | Medibazine [INN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70201042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53-31-6, 22193-78-8 | |

| Record name | Medibazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Medibazine [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Medibazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022193788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Medibazine [INN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70201042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Medibazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.154 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEDIBAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7NFK89B690 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Chemistry and Derivatization Strategies of Medibazine

Established Synthetic Routes for the Medibazine Core Structure

The synthesis of the this compound core structure has been achieved through several established methodologies, primarily involving the formation of the substituted piperazine (B1678402) ring system. These routes often leverage conventional organic reactions tailored to assemble the specific structural components of this compound.

Conventional Reaction Pathways for this compound Synthesis

Several conventional reaction pathways have been employed for the synthesis of this compound. One primary method involves the alkylation of diphenylmethylpiperazine derivatives with substituted benzyl (B1604629) chlorides. This reaction typically utilizes a base, such as triethylamine (B128534) (TEA), to scavenge the hydrochloric acid generated during the process. For instance, the synthesis of a this compound analog (compound 19) was reported using bis(4-fluorophenyl)methylpiperazine and 2,3,4-trimethoxybenzyl chloride in benzene (B151609) under reflux conditions. Key steps in this method include the mixing of equimolar amounts of the benzyl chloride and diphenylmethylpiperazine with TEA in benzene, followed by heating under reflux for several hours depending on the reactivity of the benzyl chloride.

Another established route is the reductive amination via the Leuckart–Wallach reaction. This one-pot method involves the reaction between a substituted benzaldehyde (B42025) (e.g., 2,3,4-trimethoxybenzaldehyde) and a diphenylmethylpiperazine derivative (e.g., bis(4-fluorophenyl)methylpiperazine) using formic acid, which acts as both the solvent and the reducing agent. This approach eliminates the need for isolating intermediate products. The process involves heating the aldehyde and piperazine derivative with formic acid, facilitating imine formation, followed by in situ reduction of the imine intermediate to yield the desired secondary amine.

A specialized route involves the alkylation of 1-(2,3,4-trimethoxybenzyl)piperazine (trimetazidine) with a diphenylmethyl chloride, such as bis(4-fluorophenyl)methyl chloride. This reaction is typically carried out in a solvent like xylene under reflux conditions in the presence of a base like TEA. This method is particularly useful for introducing bulky diphenylmethyl groups onto the piperazine core. The process may involve the prior chlorination of the corresponding alcohol to generate the necessary chloride.

| Synthetic Method | Key Reagents | Conditions |

| Alkylation of Diphenylmethylpiperazine | Diphenylmethylpiperazine, Substituted Benzyl Chlorides, TEA | Solvent (e.g., benzene), Reflux |

| Reductive Amination (Leuckart–Wallach) | Substituted Benzaldehyde, Diphenylmethylpiperazine, Formic Acid | Heating (e.g., 120°C), One-pot reaction |

| Alkylation of Trimetazidine with Diphenylmethyl Chloride | Trimetazidine, Diphenylmethyl Chloride, TEA | Solvent (e.g., xylene), Reflux |

Catalytic Approaches and Reaction Conditions in this compound Synthesis

Catalytic approaches and specific reaction conditions play a significant role in optimizing the yield and purity of this compound synthesis. In the alkylation methods, the presence of a base like triethylamine is essential for scavenging the HCl produced, and stoichiometric amounts are often required for complete conversion. In the reductive amination route, formic acid serves a dual role as both the solvent and the reducing agent, with using excess acid potentially improving yields. Reflux conditions are commonly employed in alkylation reactions to ensure sufficient energy for the reaction to proceed within a reasonable timeframe. While specific catalysts for this compound core synthesis were not extensively detailed in the search results beyond the role of reagents like TEA and formic acid, the broader field of organic synthesis frequently utilizes various catalysts (e.g., palladium or copper catalysts) for similar transformations, particularly in the context of C-N bond formation or reductive processes. nih.govrsc.org

Advanced Methodologies for this compound Analog Preparation

Advanced synthetic methodologies are continuously being developed to access a wider chemical space around the this compound scaffold and prepare diverse analogs. These methods often focus on introducing specific functional groups or structural motifs with high precision and efficiency.

Utilization of Oxetane (B1205548) and Azetidine (B1206935) Sulfonyl Fluorides in Analog Synthesis

The use of oxetane sulfonyl fluorides (OSFs) and azetidine sulfonyl fluorides (ASFs) represents an advanced strategy for the preparation of novel this compound analogs. These small-ring sulfonyl fluorides have emerged as versatile reagents for generating diverse pharmacophore motifs. acs.orgnih.govchemrxiv.orgresearchgate.net OSFs and ASFs can behave as precursors to carbocations under mild thermal conditions, undergoing an unusual defluorosulfonylation (deFS) reaction pathway. acs.orgnih.govchemrxiv.orgresearchgate.net The reactive intermediates generated can then couple with a broad range of nucleophiles, enabling the synthesis of oxetane and azetidine derivatives, including heterocyclic, sulfoximine, and phosphonate (B1237965) compounds. acs.orgnih.govchemrxiv.orgresearchgate.net This methodology provides access to chemical motifs that may not be easily accessible through conventional methods and offers new design elements for drug discovery. acs.orgnih.govchemrxiv.org The synthetic utility of OSF and ASF reagents has been demonstrated through the synthesis of analogs of marketed drugs and bioactive compounds, showcasing their potential for diversification and inclusion in medicinal chemistry programs. nih.govchemrxiv.org

Divergent Functionalization Strategies for this compound Scaffolds

Divergent functionalization strategies are crucial for exploring the structural activity relationships of the this compound scaffold and generating libraries of analogs with varied properties. While specific examples of divergent functionalization applied directly to the this compound core were not detailed in the search results, the concept of divergent synthesis is broadly applied in medicinal chemistry to create a range of derivatives from a common intermediate or scaffold. rsc.orgnih.govrsc.org The methodologies described using OSFs and ASFs for analog synthesis inherently represent a form of divergent functionalization, allowing for the introduction of different nucleophiles onto the activated small-ring system, thereby creating diverse structural variations. acs.orgnih.govchemrxiv.orgresearchgate.net This approach enables the systematic modification of the this compound structure at specific positions to investigate the impact of these changes on biological activity and physicochemical properties.

Industrial-Scale Synthetic Considerations and Purification Techniques (e.g., High-Performance Liquid Chromatography)

Scaling up the synthesis of this compound and its analogs for industrial production requires careful consideration of reaction efficiency, cost-effectiveness, safety, and environmental impact. While detailed industrial-scale protocols for this compound were not available in the search results, general principles of large-scale pharmaceutical synthesis apply. These include optimizing reaction conditions to maximize yield and purity, minimizing the number of synthetic steps, and using readily available and inexpensive starting materials and reagents. ug.edu.pl

Purification techniques are critical in industrial-scale synthesis to obtain the target compound with the required purity for pharmaceutical use. High-Performance Liquid Chromatography (HPLC) is a widely used and powerful technique for the purification of pharmaceutical compounds, particularly for complex mixtures and when high purity is required. ug.edu.plidtdna.comopenaccessjournals.com HPLC separates compounds based on their differential interactions with a stationary phase and a mobile phase. openaccessjournals.com It is utilized in the pharmaceutical industry for process-scale purification, quality control, and the identification and quantification of compounds and impurities. openaccessjournals.com Reverse-phase HPLC is a common mode used for purifying synthetic organic molecules. ug.edu.plidtdna.com While the initial synthesis of this compound dihydrochloride (B599025) was reported with subsequent recrystallization to achieve 65-72% purity, industrial processes would likely employ more advanced purification methods like preparative HPLC to meet stringent purity standards. ug.edu.pl Other purification techniques that might be considered depending on the nature of the compound and impurities include crystallization, extraction, and other chromatographic methods. ug.edu.pl

Chemical Reaction Profiles of this compound and its Derivatives

This compound is known to participate in several key types of chemical reactions, including oxidation, reduction, and substitution. These reactions allow for the modification of the this compound structure, leading to the formation of various derivatives with potentially altered properties.

Oxidation Pathways and Characterization of Oxidized Derivatives

Oxidation of this compound can lead to the formation of various oxidized derivatives. Common oxidizing agents employed in these transformations include potassium permanganate (B83412) and hydrogen peroxide. While the search results indicate that oxidation may yield hydroxylated derivatives, detailed pathways and comprehensive characterization data specifically for oxidized forms of this compound were not extensively available within the provided snippets.

Reduction Reactions and Formation of Reduced Forms

This compound can be converted into its reduced forms through reduction reactions. Reducing agents such as lithium aluminum hydride are utilized for this purpose. The specific reduced forms generated and their detailed characteristics were not comprehensively described in the provided search results.

Substitution Reactions and Functional Group Transformations

Substitution reactions play a significant role in the chemical transformations of this compound, allowing for the replacement of functional groups. Various halogenating agents and nucleophiles are employed in these reactions. Substitution reactions can produce halogenated compounds.

Furthermore, the synthesis of this compound analogs has been shown to involve substitution reactions, such as the reaction of suitable amine nucleophiles under deFS (presumably desulfonylative fluorosulfonylation) conditions. nih.govacs.org This highlights the utility of substitution chemistry in introducing different moieties onto the core structure or related scaffolds. While general types of substitution and functional group transformations are well-established in organic chemistry, specific detailed reaction mechanisms and a comprehensive list of all possible functional group transformations involving this compound based on the provided information are limited.

Table 1: Common Reagents for this compound Reactions

| Reaction Type | Common Reagents |

| Oxidation | Potassium permanganate, Hydrogen peroxide |

| Reduction | Lithium aluminum hydride |

| Substitution | Halogenating agents, Nucleophiles |

Table 2: Potential Derivatives from this compound Reactions

| Reaction Type | Potential Derivative Types |

| Oxidation | Hydroxylated derivatives |

| Substitution | Halogenated compounds |

| Substitution | Derivatives from reaction with amine nucleophiles (e.g., via deFS coupling) nih.govacs.org |

Detailed Research Findings (Based on available snippets):

Research indicates that this compound undergoes oxidation, reduction, and substitution reactions using common organic reagents. Oxidation with agents like potassium permanganate or hydrogen peroxide can lead to hydroxylated products. Reduction using agents such as lithium aluminum hydride yields reduced forms. Substitution reactions involving halogenating agents or nucleophiles can result in halogenated compounds. Additionally, synthetic routes for this compound analogs have demonstrated the application of substitution reactions, such as the deFS coupling with amine nucleophiles. nih.govacs.org

Molecular and Biochemical Mechanism Investigations of Medibazine

Receptor Binding and Ligand-Target Interactions

Medibazine has been shown to interact with several receptor systems, influencing downstream cellular processes.

This compound is primarily recognized as an antihistamine, with its mechanism of action largely attributed to its ability to antagonize histamine (B1213489) H1 receptors. Histamine H1 receptors are G protein-coupled receptors (GPCRs) involved in mediating allergic responses. nih.govnih.gov Antihistamines targeting the H1 receptor, including this compound, typically function as inverse agonists, stabilizing the inactive conformation of the receptor and thus down-regulating its constitutive activity. nih.govwikipedia.org This interaction plays a crucial role in alleviating symptoms associated with histamine-mediated allergic conditions. wikipedia.org

Molecular docking studies have indicated that this compound exhibits a strong binding affinity to PPARα. PPARα is a ligand-activated transcription factor belonging to the nuclear receptor superfamily, playing essential roles in regulating lipid metabolism. medchemexpress.comfrontiersin.orgnih.gov this compound's nucleus shares structural similarities with fenofibrate (B1672516), a known PPARα agonist used in the treatment of hyperlipidemia. Studies suggest that this compound's binding to PPARα may contribute to antihyperlipidemic potential. researchgate.net Activation of PPARα by ligand binding induces a conformational change in the receptor, allowing it to form heterodimers with retinoid X receptors (RXRs) and bind to specific DNA sequences, modulating gene transcription involved in fatty acid oxidation and lipoprotein metabolism. nih.govscbt.com

Beyond its established interaction with histamine H1 receptors and its observed modulation of PPARα, this compound has been indicated to have potential in modulating other receptor systems. While the precise nature and extent of these additional interactions are subject to ongoing exploration, the compound's structural characteristics suggest a capacity for engaging with a variety of biological targets. this compound has been historically classified as a vasodilator, and its effects are thought to involve interactions with receptors on vascular smooth muscle cells, leading to relaxation and improved blood flow.

Modulation of Peroxisome Proliferator-Activated Receptor Alpha (PPAR-α)

Structural Basis of this compound-Target Affinity

The affinity of this compound for its targets is dictated by specific structural interactions within the binding pockets of these receptors.

Molecular docking studies provide insights into the predicted binding affinity and interaction modes of this compound with its target proteins. Docking scores, typically represented as negative values, indicate the favorability of the binding interaction, with lower (more negative) scores suggesting higher binding affinity. nih.govchemrxiv.org

For PPARα, this compound has shown a favorable docking score of -7.893 kcal/mol. The binding interactions between this compound and its targets involve various non-covalent forces, including hydrogen bonding and pi-pi stacking. rsc.orgnih.govlibretexts.orgbiorxiv.org Hydrogen bonds are formed between hydrogen atoms in one molecule and electronegative atoms (such as oxygen or nitrogen) in another. rsc.orgnih.govlibretexts.org Pi-pi stacking interactions occur between aromatic rings. rsc.orgnih.govlibretexts.org These interactions are crucial for stabilizing the ligand-receptor complex. nih.govlibretexts.org

Comparative studies using Molecular Mechanics Generalized Born Surface Area (MMGBSA) calculations, which estimate binding energy, have shown this compound to have a binding energy of -65.85 kcal/mol for PPARα, which is more favorable than that of fenofibrate (-51.48 kcal/mol). This suggests potentially more stable binding of this compound to PPARα compared to fenofibrate.

The following table summarizes some reported docking and binding energy data for this compound and related compounds with PPARα:

| Compound | Docking Score (kcal/mol) | MMGBSA Binding Energy (kcal/mol) | Key Interactions |

| This compound | -7.893 | -65.85 | Hydrogen bonding, π-π stacking |

| Fenofibrate | -6.500 (reference) | -50.00 (reference) | Hydrogen bonding, hydrophobic interactions researchgate.net |

| Lifarizine | - | -67.95 | Hydrophobic pocket interactions |

| Meclizine | -7.93 | -51.48 | H-bond, π-π |

| Etodroxizine | -7.534 | -53.44 | H-bond |

Specific amino acid residues within the receptor binding site play critical roles in interacting with this compound, contributing to binding affinity and specificity. Molecular docking and structural analyses can identify these key residues. nih.govbiorxiv.org

For PPARα, key interactions with this compound have been identified, including hydrogen bonding with tyrosine at position 314 (TYR 314) and pi-pi stacking with histidine at position 440 (HIE 440) in the ligand-binding domain. Tyrosine, histidine, and threonine residues are known to be involved in ligand binding in various receptors through interactions like hydrogen bonding and pi-pi stacking. biorxiv.orgnih.govnih.gov The presence of these specific interactions with TYR 314 and HIE 440 highlights the molecular basis for this compound's affinity towards PPARα.

| Receptor | Key Binding Residues Involved in this compound Interaction | Type of Interaction |

| PPARα | Tyrosine 314 (TYR 314) | Hydrogen bonding |

| PPARα | Histidine 440 (HIE 440) | Pi-pi stacking |

Data compiled from search results .

Analysis of Molecular Docking Scores and Binding Interactions (e.g., Hydrogen Bonding, Pi-Pi Stacking)

Enzymatic Modulation and Pathway Interventions (e.g., Apolipoprotein C-III Synthesis Inhibition)

Research suggests that this compound may modulate enzymatic activity and intervene in specific biochemical pathways. One area of investigation involves its potential role in lipid metabolism, particularly concerning Apolipoprotein C-III (ApoC-III).

ApoC-III is a protein known to inhibit lipoprotein lipase (B570770) (LPL), an enzyme crucial for the hydrolysis of triglycerides in triglyceride-rich lipoproteins (TRLs). Elevated levels of ApoC-III are associated with increased plasma triglycerides and a higher risk of cardiovascular disease. nih.govnih.gov ApoC-III can impair the clearance of TRLs by inhibiting LPL activity and suppressing their removal by LPL-independent pathways. nih.gov It can also facilitate the accumulation of atherogenic lipoproteins in the artery wall. nih.govnih.gov

Computational studies exploring the repurposing of cyclizine (B1669395) derivatives, including this compound, as antihyperlipidemic agents have indicated potential interactions with Peroxisome Proliferator-Activated Receptor alpha (PPARα). nih.gov PPARα is a nuclear receptor that plays a critical role in regulating lipid metabolism. Molecular docking studies have shown that this compound can exhibit binding affinity to PPARα. This suggests a potential mechanism by which this compound or its derivatives could influence lipid profiles, although the direct inhibition of ApoC-III synthesis by this compound is not explicitly detailed in the provided search results.

Preclinical Pharmacodynamic Profiling at Cellular and Molecular Levels

Preclinical pharmacodynamic profiling of this compound at cellular and molecular levels aims to understand its effects on biological systems before human trials. These studies often involve in vitro experiments using cell lines and in vivo studies in animal models to assess the compound's activity and understand its mechanism of action.

While specific detailed preclinical pharmacodynamic data for this compound at the cellular and molecular level is limited in the provided results, the broader context of studying drug mechanisms involves assessing binding and activation or inhibition of physiological targets in cells (in vitro pharmacodynamic studies) and observing physiological effects in animal models (in vivo pharmacodynamic studies) if suitable in vitro models are unavailable. europa.eu

This compound is described as exerting its effects by targeting specific molecular pathways involved in vasodilation, interacting with receptors on vascular smooth muscle cells to cause relaxation and widening of blood vessels. This mechanism contributes to improved blood flow.

Studies evaluating the effects of this compound in animal models of cerebral damage (hypoxia, hypoxia plus ischemia) have shown some pharmacological effect in post-hypoxic recovery. researchgate.net This suggests potential cellular or molecular interactions that aid in recovery processes following ischemic events.

Comparative Molecular Interaction Analysis with Related Piperazine (B1678402) Derivatives

This compound belongs to the class of piperazine derivatives. ncats.ioncats.io Comparative molecular interaction analysis with related piperazine derivatives helps to understand the structural features that contribute to this compound's specific pharmacological profile and to identify potential similarities and differences in their mechanisms of action. Cyclizine derivatives, including this compound, Lifarizine, Etodroxizine, Meclizine, and Cinnarizine, share a piperazine core but differ in their substituents. These structural variations can influence their binding modes and pharmacokinetic properties.

Computational docking studies comparing this compound with other cyclizine derivatives like Lifarizine, Etodroxizine, Meclizine, and Cinnarizine in the context of PPARα agonism have provided insights into their molecular interactions. nih.govresearchgate.net

| Compound | Docking Score (kcal/mol) | MMGBSA Binding Energy (kcal/mol) | Key Interactions (with PPARα) |

| This compound | -7.893 | -65.85 | Hydrogen bonding (TYR 314), π-π stacking (HIE 440) |

| Fenofibrate | - | -51.48 | - |

| Lifarizine | - | -67.95 | Stronger hydrophobic interactions |

| Meclizine | -7.93 | -51.48 | Similar docking score to this compound |

| Etodroxizine | - | -53.44 | Fewer π interactions |

Note: Docking scores and MMGBSA values are approximate and derived from computational studies. researchgate.net

These comparative analyses suggest that while sharing a common piperazine scaffold, the specific substituents on these derivatives lead to differences in their binding affinities and interaction profiles with target proteins like PPARα. For instance, this compound's dual hydrogen bonding and π-π stacking interactions with PPARα are suggested to confer higher target specificity compared to Lifarizine, despite Lifarizine having a superior MMGBSA score attributed to stronger hydrophobic interactions. Meclizine, despite a similar docking score to this compound, showed a significantly poorer MMGBSA score, suggesting less stable binding.

The structure-activity relationship of piperazine derivatives is a broad area of research, with the piperazine core being a versatile scaffold for developing compounds with diverse pharmacological activities, including those affecting the central nervous system and those with antimicrobial properties. researchgate.netnih.govnih.gov Understanding the specific modifications on the piperazine ring in this compound provides context for its observed mechanisms compared to other derivatives.

Preclinical Research Models and Experimental Methodologies for Medibazine Studies

In Vitro Experimental Designs and Models

In vitro studies are performed outside of a living organism, typically in a controlled laboratory environment such as a test tube or petri dish. wuxiapptec.com This approach allows for well-controlled testing conditions at an early stage of research, requiring fewer resources and generally being quicker than in vivo models. wuxiapptec.com In vitro ADME (absorption, distribution, metabolism, and excretion) studies are conducted to understand these properties of drug candidates. wuxiapptec.com

Cell-Based Assays for Mechanistic Elucidation

Cell-based assays are widely used in preclinical research to analyze cellular processes and understand the mechanism of action of a compound within a complex cellular environment. abcam.commdpi.com These assays can provide important biological information about how a drug candidate affects cellular viability, processes, and potential off-target effects. news-medical.net Cell-based assays can be designed to investigate whole pathways, offering insights that may not be obtainable from biochemical assays alone, such as the pharmacological activity at a specific receptor or intracellular target. mdpi.com They are scalable and feasible for high-throughput screening (HTS) to analyze numerous compounds concurrently. news-medical.net Examples of cellular processes that can be investigated using cell-based assays include apoptosis, cell proliferation, cellular signaling, and metabolic activity. abcam.comnews-medical.net Studies have utilized cell-based assays to explore the potential of Medibazine derivatives for antihyperlipidemic applications.

Methodologies for Assessing In Vitro Metabolic Stability

In vitro metabolic stability studies are essential for predicting the metabolic fate of compounds and their potential bioavailability and efficacy. patsnap.comresearchgate.netnuvisan.com These studies determine the extent to which a compound resists metabolic degradation when exposed to biological systems, such as liver microsomes or hepatocytes. patsnap.comresearchgate.net A compound's metabolic stability is typically expressed as in vitro half-life (t1/2) and intrinsic clearance (CLint). researchgate.netif-pan.krakow.pl

Common methodologies involve incubating the test compound with appropriate metabolic models like liver microsomes or hepatocytes, often at physiological temperature (37°C), along with necessary cofactors for metabolic reactions. patsnap.comresearchgate.net Liver microsomes contain enzymes crucial for phase I metabolism, such as cytochrome P450s, while hepatocytes offer a more comprehensive system including both phase I and phase II metabolic processes. patsnap.com Analytical techniques such as liquid chromatography coupled with mass spectrometry (LC-MS/MS) or high-performance liquid chromatography (HPLC) are used to quantify the parent drug and its metabolites. patsnap.comresearchgate.net These methods provide the sensitivity and specificity needed for detecting low concentrations. patsnap.com Stopping the metabolic reactions at various time points is crucial for preserving sample integrity for analysis. patsnap.com In vitro metabolic stability data can be used to predict and optimize human pharmacokinetic parameters. if-pan.krakow.pl

Determination of In Vitro Permeability and Solubility Methodologies

Assessing the permeability and solubility of a compound in vitro is vital for predicting its absorption and distribution within the body. Permeability refers to the compound's ability to pass through physiological barriers. wuxiapptec.com

Solubility should be evaluated using methods appropriate to the drug substance's properties, such as the shake-flask technique for equilibrium solubility experiments. europa.eu It is important to measure and adjust the pH of the test solutions to ensure the measurement is conducted under specified pH conditions. europa.eu

Permeability can be assessed by validated in vitro methods using cell lines like Caco-2 cells, which serve as a model for the human intestinal mucosa to predict the absorption of orally administered drugs. europa.euuq.edu.au The Caco-2 permeability assay measures the apparent permeability coefficient (Papp). europa.euuq.edu.au A compound is generally considered to have high Caco-2 permeability if its Papp is greater than 8 x 10⁻⁶ cm/s. uq.edu.au Computational methods can also be used to predict properties like aqueous solubility (logS) and Caco-2 cell permeability. researchgate.net this compound has a computed LogS of -7.989, indicating low aqueous solubility. Its LogP is 4.095, indicating moderate lipophilicity.

Application of Control Groups and Reference Compounds in In Vitro Research

The inclusion of control groups and the use of reference compounds are fundamental to robust in vitro experimental design. Control groups, such as positive and negative controls, are essential for ensuring the validity and reliability of the experimental results. For instance, in permeability studies involving P-gp inhibition, a known inhibitor like verapamil (B1683045) can be used as a positive control. Replicate experiments are also crucial to ensure statistical power. Validating assays with reference compounds helps to standardize results and ensure accuracy.

In Vivo Animal Model Applications in Mechanistic Research

In vivo studies, conducted in living organisms, are a cornerstone of preclinical research, providing valuable information on the pharmacodynamics and pharmacokinetics of a drug candidate within a complex biological system. wikipedia.orgwellbeingintlstudiesrepository.org Animal models are essential for studying drug absorption, metabolism, distribution, and excretion. walshmedicalmedia.com They are also used to evaluate preliminary efficacy and toxicity. wellbeingintlstudiesrepository.org While animal models are the gold standard for preclinical validation, species differences can impact the translation of results to humans. nih.gov

Investigation of Biochemical and Physiological Pathways in Animal Systems (e.g., smooth muscle contraction, cardiac anti-arrhythmic effects)

Animal models are utilized to investigate the effects of compounds on specific biochemical and physiological pathways. This includes studying effects on smooth muscle contraction and potential cardiac anti-arrhythmic effects.

Similarly, animal models are used to study cardiac anti-arrhythmic effects. imavita.com The provided search results mention this compound in the context of cardiovascular applications and as a potential vasodilator google.com, and preclinical studies for cardiovascular disease are conducted in animal models imavita.com. However, specific detailed research findings on this compound's cardiac anti-arrhythmic effects in animal models were not explicitly detailed in the provided snippets.

Research findings indicate that this compound has shown potential in computational docking studies for antihyperlipidemic applications, suggesting a strong binding affinity to PPARα in silico studies. researchgate.netresearchgate.net Molecular docking studies revealed a docking score of -7.893 and an MMGBSA binding energy of -65.85 kcal/mol for this compound with PPARα, which was reported as outperforming fenofibrate (B1672516) in this specific analysis. researchgate.netresearchgate.net Key interactions observed included hydrogen bonding with tyrosine 314 and π-π stacking with histidine 440 in the PPARα ligand-binding domain.

Table: In Silico Docking Results for this compound and Reference Compounds with PPARα researchgate.netresearchgate.net

| Compound | Docking Score (kcal/mol) | MMGBSA Binding Energy (kcal/mol) | Key Interactions |

| This compound | -7.893 | -65.85 | TYR 314 (H bond), HIE 440 (π-π stacking) |

| Lifarizine | -7.194 | -67.95 | - |

| Fenofibrate | -7.93 | -51.48 | THR 279 (H bond) |

| Etodroxizine | -7.534 | -53.44 | THR 283 (H bond), TYR 334 |

| Meclizine | -7.93 | -51.48 | THR 279 (H bond), TYR 334 |

| Cinnarizine | -6.407 | -54.66 | - |

| Levocetirizine | -7.163 | -44.03 | ASN 219 (H bond), TYR 334 |

Ethical Considerations and 3Rs Principles in Animal Experimentation

The use of animals in preclinical research, including studies potentially involving this compound, is governed by strict ethical principles and regulatory frameworks aimed at minimizing harm and ensuring animal welfare imavita.comeuropa.eunih.govkosinmedj.orgbps.ac.uknih.govfrontiersin.orgmdc-berlin.de. Central to these guidelines are the 3Rs principles: Replacement, Reduction, and Refinement imavita.comeuropa.eunih.govbps.ac.uknih.gov.

Replacement aims to avoid the use of animals whenever possible by utilizing alternative methods imavita.comnih.govbps.ac.uk. This includes employing in vitro methods, such as cell culture assays or organ-on-a-chip technologies, and in silico methods, such as computer modeling and simulations imavita.comnih.gov. Researchers studying this compound would be expected to explore and prioritize these non-animal alternatives where they can provide scientifically valid results imavita.comeuropa.eu.

Reduction focuses on minimizing the number of animals used in experiments while still obtaining statistically significant and scientifically valid results imavita.comnih.govbps.ac.uk. This involves careful experimental design, appropriate statistical power calculations, and sharing data and resources to avoid unnecessary duplication of studies nih.govbps.ac.uk. For this compound research requiring animal models, efforts would be made to design studies that yield maximum information from the fewest possible animals bps.ac.uk.

Refinement seeks to improve experimental practices and animal husbandry to minimize pain, suffering, distress, and improve the welfare of the animals used imavita.comnih.govbps.ac.uknih.gov. This includes using appropriate anesthesia and analgesia, providing adequate housing and care, and implementing humane endpoints to end an animal's participation in a study if they reach a predefined level of distress nih.govkosinmedj.org. Researchers conducting in vivo studies with this compound would be obligated to implement refinement strategies to enhance animal welfare throughout the study duration bps.ac.uknih.gov.

The application of the 3Rs is often overseen by ethical review committees or Institutional Animal Care and Use Committees (IACUCs) that evaluate and approve research protocols involving animals imavita.com. These bodies ensure that the potential benefits of the research outweigh the ethical costs and that the 3Rs principles are rigorously applied kosinmedj.org.

Data Standardization and Reporting in Preclinical Studies

Robust data standardization and transparent reporting are essential for ensuring the reproducibility, comparability, and translational potential of preclinical research, including studies investigating this compound appliedclinicaltrialsonline.comuniv-rennes.fraesnet.orgappliedclinicaltrialsonline.comgao.gov. Standardizing data collection, management, and reporting practices enhances the quality and reliability of findings and facilitates the sharing and integration of data across different studies and institutions appliedclinicaltrialsonline.comuniv-rennes.frappliedclinicaltrialsonline.com.

Key aspects of data standardization and reporting in preclinical studies include:

Use of Standardized Terminology and Ontologies: Employing common data elements (CDEs) and standardized terminology ensures consistency in describing experimental procedures, animal characteristics, observations, and results aesnet.orgcureepilepsy.org. This allows for easier data aggregation and comparison across different this compound studies aesnet.org.

Structured Data Collection: Implementing structured data collection methods, often through electronic data capture systems, helps ensure that all relevant information is systematically recorded univ-rennes.fr. This includes details about the experimental design, animal models used, interventions applied, and outcomes measured nih.gov.

Detailed Documentation of Experimental Procedures: Comprehensive and transparent reporting of experimental methods is crucial for reproducibility univ-rennes.frnih.gov. This includes detailing animal strains, housing conditions, administration routes (though specific dosage is excluded here), study duration, and the methods used for data analysis nih.gov.

Adherence to Reporting Guidelines: Following established reporting guidelines for preclinical research, such as the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines, promotes completeness and transparency in publications nih.gov. These guidelines recommend reporting essential information necessary for others to evaluate and replicate the research nih.gov.

Data Management and Sharing Plans: Developing and adhering to data management and sharing plans (DMSPs) outlines how data will be collected, stored, documented, preserved, and shared univ-rennes.fr. This promotes data integrity, accessibility, and reusability, aligning with principles like the FAIR (Findable, Accessible, Interoperable, and Reusable) principles univ-rennes.fr.

Organizations like CDISC (Clinical Data Interchange Standards Consortium) have developed standards that support the entire research lifecycle, including preclinical research, to facilitate data exchange and submission to regulatory authorities appliedclinicaltrialsonline.comappliedclinicaltrialsonline.com. While specific this compound preclinical studies applying these standards in detail were not found in the search results, the principles advocated by such organizations are broadly applicable to enhancing the quality and utility of data generated in the preclinical assessment of any compound appliedclinicaltrialsonline.comappliedclinicaltrialsonline.comfda.goveuropa.eu.

Implementing these data standardization and reporting practices in this compound preclinical studies would contribute to the rigor and transparency of the research, ultimately supporting more reliable translation of findings.

Advanced Computational and in Silico Approaches in Medibazine Research

Molecular Docking Simulations and Binding Affinity Predictions

Molecular docking simulations are a fundamental in silico technique used to predict the preferred orientation and binding affinity of a ligand, such as Medibazine, to a target protein. These studies aim to determine how a molecule fits into the binding site of a protein and the strength of the interaction.

Studies involving this compound have utilized molecular docking to investigate its binding to PPARα. These simulations have revealed that this compound exhibits a strong binding affinity for PPARα. Specifically, one study reported a docking score of -7.893 for this compound with PPARα. This score suggests a favorable interaction compared to other compounds. For context, fenofibrate (B1672516), a known PPARα agonist, had a docking score of -6.232 in a comparative study. nih.govresearchgate.net

Key interactions identified in the molecular docking of this compound with the PPARα ligand-binding domain include hydrogen bonding with tyrosine 314 (TYR 314) and π-π stacking with histidine 440 (HIE 440). These specific interactions contribute to the stability of the this compound-PPARα complex.

Free Energy Perturbation Calculations (e.g., MMGBSA)

While molecular docking provides an initial estimate of binding affinity, free energy perturbation calculations, such as those employing the Molecular Mechanics Generalized Born Surface Area (MMGBSA) method, offer a more refined assessment of the binding free energy. These calculations account for various energy components, including internal energy, electrostatic and van der Waals energies, and solvation energies, to provide a more accurate representation of the binding process. nih.gov

MMGBSA calculations have been performed for this compound binding to PPARα. This compound showed an MMGBSA binding energy of -65.85 kcal/mol. nih.govresearchgate.net This value is considered indicative of better binding energy compared to fenofibrate, which had an MMGBSA score of -51.48 kcal/mol in the same study. nih.govresearchgate.net Another compound, Lifarizine, showed a superior MMGBSA score of -67.95 kcal/mol, attributed to stronger hydrophobic interactions, although this compound's dual hydrogen bond and π-π stacking interactions may confer higher target specificity.

The comparison of docking and MMGBSA scores for this compound and other compounds highlights the utility of these computational methods in evaluating and comparing the potential binding stability of different ligands to a target protein like PPARα.

| Compound | Docking Score (kcal/mol) | MMGBSA Score (kcal/mol) | Key Interactions (with PPARα) |

| This compound | -7.893 | -65.85 nih.govresearchgate.net | H-bonding (TYR 314), π-π stacking (HIE 440) |

| Fenofibrate | -6.232 nih.govresearchgate.net | -51.48 nih.govresearchgate.net | H bond (SER 280) nih.gov |

| Lifarizine | -7.93 | -67.95 nih.govresearchgate.net | Stronger hydrophobic interactions |

| Meclizine | -7.93 | -51.48 | Pi-Pi stacking researchgate.net |

| Etodroxizine | -6.766 nih.gov | -53.44 | Fewer π interactions |

| Cinnarizine | -6.407 nih.gov | -54.66 nih.gov | – nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is an in silico technique that develops predictive models correlating chemical structure with biological activity. By analyzing a set of compounds with known activities, QSAR models can identify structural features important for activity and predict the activity of novel or untested compounds.

While specific detailed QSAR models focused solely on this compound's activity were not extensively detailed in the search results, this compound has been included in datasets used for developing QSAR models in broader studies. For instance, this compound was listed in a dataset used to develop inductive QSAR descriptors for distinguishing compounds with antibacterial activity using Artificial Neural Networks, although its specific contribution or predicted activity in that context was not highlighted as a primary finding related to this compound itself. mdpi.comsemanticscholar.org this compound was also included in a dataset for a QSAR model distinguishing compounds with and without anticancer activity. bioinformation.net

These mentions indicate that this compound's structural properties have been utilized in the development and validation of general QSAR models, suggesting its potential to be analyzed within such frameworks for various biological activities.

Computational Tools and Software for Ligand-Protein Interaction Analysis

Various computational tools and software packages are employed to perform the in silico studies described above. These platforms provide the necessary algorithms and interfaces for tasks such as molecular modeling, docking simulations, and free energy calculations.

Research involving this compound's interaction with PPARα has been conducted using the Schrödinger software suite, specifically mentioning Maestro version 12.8. nih.govresearchgate.netnih.govresearchgate.netresearchgate.net Modules within Maestro, such as "Protein Preparation Wizard" for preparing protein structures, "Ligprep" for ligand preparation, "Receptor Grid Generation" for defining the binding site, and "Ligand Docking" for performing docking simulations (including High Throughput Virtual Screening (HTVS), Standard Precision (SP), and Extra Precision (XP) docking), have been utilized. nih.govresearchgate.netnih.govresearchgate.netresearchgate.net The "Prime MMGBSA" segment within Schrödinger was used for free energy calculations. nih.govnih.govresearchgate.net Other mentioned tools for molecular docking include AutoDock Vina and ClusPro program, although the specific application to this compound in the provided context was primarily linked to Schrödinger. google.comgoogleapis.comresearchgate.net

Virtual Screening and Ligand Repurposing Methodologies for Novel Biological Targets

Virtual screening is a computational technique used to search large databases of chemical compounds to identify potential drug candidates that are likely to bind to a specific biological target. Ligand repurposing, also known as drug repositioning, involves identifying new therapeutic uses for existing drugs or compounds. In silico methods, including virtual screening and molecular docking, are valuable tools for ligand repurposing efforts.

This compound, as an existing compound, has been considered in the context of drug repurposing studies, particularly for antihyperlipidemic applications due to its structural similarity to fenofibrate. nih.govresearchgate.netnih.govresearchgate.netresearchgate.net Computational studies, including docking and MMGBSA calculations against PPARα, were performed on this compound and other cyclizine (B1669395) derivatives as part of a drug repurposing strategy to identify potential antihyperlipidemic agents. nih.govresearchgate.netnih.govresearchgate.netresearchgate.net This approach leverages the known properties of existing compounds and computational predictions to explore new therapeutic avenues. Virtual screening workflows often involve initial high-throughput docking followed by more precise calculations and analysis of binding modes to select promising candidates. researchgate.netresearchgate.net

Future Directions and Emerging Research Avenues for Medibazine

Exploration of Undiscovered Molecular Targets and Off-Targets (Non-Clinical)

Understanding the full spectrum of molecular interactions of Medibazine is a critical area for future non-clinical research. While a primary mechanism may be established, exploring undiscovered molecular targets and off-targets can reveal unanticipated biological effects and potential new applications or liabilities cancer.govnih.govnih.gov. Research indicates that this compound may interact with receptors on the surface of vascular smooth muscle cells, influencing vasodilation . Furthermore, studies suggest this compound exhibits binding affinity to PPARα, a nuclear receptor, with notable docking scores and binding energies, outperforming some known agonists in computational models . Key interactions with PPARα may involve hydrogen bonding and π-π stacking within the ligand-binding domain . Continued non-clinical investigations using techniques such as broad-spectrum target screening, phenotypic assays combined with target deconvolution, and computational predictions can help map the complete interaction profile of this compound beyond its known activities.

Development of Novel this compound-Based Research Probes

The creation of novel research probes based on the this compound structure can be invaluable for dissecting its biological activities and identifying its binding partners in complex biological systems. Research probes, such as fluorescently labeled compounds or affinity tags, allow for the visualization, isolation, and identification of the molecules that this compound interacts with nih.gov. The concept of developing probe-like compounds for biological research has been successfully applied in other areas, such as the Malaria Box initiative which included diverse probe-like compounds mmv.org. Future work could focus on synthesizing this compound derivatives with appended tags that retain the parent compound's binding characteristics but enable their detection or capture, facilitating detailed mechanistic studies and target validation in non-clinical models.

Advanced Synthetic Strategies for Enhanced Analog Diversity

Expanding the chemical space around the this compound core structure through advanced synthetic strategies is crucial for developing analogs with potentially improved properties or novel activities. Techniques enabling enhanced analog diversity can lead to compounds with altered target selectivity, potency, or pharmacokinetic profiles, even in non-clinical research contexts. Recent advancements in synthetic methodologies, such as the use of oxetane (B1205548) and azetidine (B1206935) sulfonyl fluorides, have shown promise in generating diverse analogs of biologically active compounds, including this compound acs.orgnih.gov. These strategies allow for the introduction of novel chemical motifs and design elements into the this compound scaffold nih.gov. Future research should focus on applying and developing such sophisticated synthetic routes to generate a comprehensive library of this compound analogs for structure-activity relationship studies and the identification of novel lead compounds for further investigation.

Application of Systems Biology and Multi-Omics Approaches to Elucidate this compound's Systemic Interactions

To gain a holistic understanding of how this compound affects biological systems, the application of systems biology and multi-omics approaches is essential. These integrated approaches combine data from various levels of biological organization, such as genomics, transcriptomics, proteomics, and metabolomics, to build comprehensive models of drug action and systemic responses medsysbio-luebeck.denih.gov. Multi-omics strategies can help to deconvolute disease-associated cellular signaling networks and understand the dynamic interplay between biological processes sib.swissfrontiersin.org. By applying these methods to cells or organisms treated with this compound in non-clinical settings, researchers can identify the broader biological pathways and networks that are modulated by the compound, providing insights into its potential therapeutic effects and off-target influences medsysbio-luebeck.denih.govfrontiersin.orgscienceopen.com.

Integration of Artificial Intelligence and Machine Learning in this compound Discovery Research (Non-Clinical)

Mechanistic Studies in Specialized Biological Systems (e.g., growth inhibitory aspects)

Focused mechanistic studies in specialized biological systems are necessary to fully understand specific activities of this compound, such as its reported growth inhibitory aspects googleapis.comepo.orgtheswissbay.ch. This involves detailed investigations into the molecular pathways and cellular processes that are affected by this compound in these specific contexts. For example, if this compound shows growth inhibitory effects on certain cell types, future research should aim to identify the specific proteins or enzymes it interacts with to exert this effect, the downstream signaling cascades that are modulated, and the resulting cellular consequences. Understanding the precise mechanism of action in relevant non-clinical models can provide a strong foundation for evaluating its potential in specific therapeutic areas.

Q & A

Basic: What are the key considerations when designing in vitro experiments to assess Medibazine's pharmacokinetic properties?

Answer:

When designing in vitro experiments (e.g., solubility, permeability, metabolic stability), prioritize:

- Model selection : Use physiologically relevant cell lines (e.g., Caco-2 for permeability) and validate their expression of target enzymes (e.g., CYP450 isoforms) .

- Control groups : Include positive/negative controls (e.g., verapamil for P-gp inhibition studies) and replicate experiments to ensure statistical power .

- Data standardization : Report results using standardized metrics (e.g., intrinsic clearance, Papp values) and validate assays with reference compounds (Table 1).

Table 1: Example parameters for in vitro pharmacokinetic assays

| Parameter | Assay Type | Key Metrics | Validation Criteria |

|---|---|---|---|

| Metabolic Stability | Microsomal incubation | % parent remaining, t1/2 | Coefficient of variation <15% |

| Permeability | Caco-2 monolayer | Papp (×10⁻⁶ cm/s) | Bidirectional transport ratio |

Advanced: How can researchers resolve contradictions in this compound's efficacy data across preclinical models?

Answer:

Contradictions often arise from model-specific variables (e.g., species differences in receptor affinity). Mitigate this by:

- Cross-model validation : Compare outcomes in ≥2 validated models (e.g., murine xenograft vs. patient-derived organoids) and perform meta-analyses to identify confounding variables .

- Mechanistic studies : Use RNA sequencing or CRISPR screens to confirm target engagement across models .

- Statistical rigor : Apply sensitivity analysis to quantify the impact of variables (e.g., dosing regimen, tumor microenvironment) on efficacy outcomes .

Basic: What methodologies ensure reproducibility in this compound synthesis protocols?

Answer:

Reproducibility requires:

- Detailed documentation : Specify reaction conditions (e.g., temperature, catalyst loading) and purification methods (e.g., HPLC gradients) in the "Experimental" section, adhering to journal guidelines .

- Analytical validation : Provide NMR (¹H, ¹³C), HRMS, and HPLC purity data (≥95%) for novel intermediates/final compounds .

- Batch-to-batch consistency : Report yield ranges and characterize polymorphic forms using XRPD if applicable .

Advanced: What strategies integrate multi-omics data to elucidate this compound's mechanism of action?

Answer:

Advanced integration involves:

- Data harmonization : Use platforms like Galaxy or KNIME to align transcriptomic, proteomic, and metabolomic datasets .

- Network analysis : Apply weighted gene co-expression network analysis (WGCNA) to identify pathways enriched in this compound-treated samples .

- Functional validation : Confirm hypotheses with siRNA knockdown or pharmacological inhibition of candidate targets .

Basic: How should researchers structure the "Results and Discussion" section for this compound studies?

Answer:

Follow a hypothesis-driven format :

- Data presentation : Use tables/figures to highlight dose-response relationships (e.g., IC50 values) and statistical comparisons (ANOVA with post-hoc tests) .

- Contextualization : Compare findings to prior studies (e.g., "this compound's IC50 of 2.1 nM aligns with Compound X but diverges from Y due to structural modifications") .

- Limitations : Address assay limitations (e.g., lack of in vivo correlation for in vitro toxicity data) .

Advanced: What frameworks guide the ethical design of clinical trials involving this compound?

Answer:

For human trials, ensure:

- Protocol transparency : Pre-register trials on ClinicalTrials.gov and disclose inclusion/exclusion criteria (e.g., renal/hepatic function thresholds) .

- Risk mitigation : Include an independent data monitoring committee (IDMC) to oversee adverse events .

- Informed consent : Use plain-language summaries to explain trial objectives and risks, avoiding technical jargon .

Basic: How can researchers optimize questionnaire design for this compound's patient-reported outcomes (PROs)?

Answer:

Design PROs by:

- Question clarity : Use Likert scales for symptom severity (e.g., "Rate fatigue from 1 [none] to 5 [severe]") and pilot-test with 10–15 participants to refine wording .

- Bias reduction : Randomize question order and include attention-check items (e.g., "Select 'neutral' to confirm you are reading") .

Advanced: What computational tools predict this compound's off-target interactions?

Answer:

Leverage:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.